Tert-butyl 3-ethynylbenzoate
Overview
Description
Tert-butyl 3-ethynylbenzoate is an organic compound with the molecular formula C13H14O2. It is a colorless to yellow liquid and is primarily used in chemical research and synthesis. The compound is characterized by the presence of a tert-butyl ester group attached to a benzene ring, which also contains an ethynyl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethynylbenzoate typically involves the esterification of 3-ethynylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require heating under reflux to drive the esterification to completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Tert-butyl 3-ethynylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester groups.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynylbenzoate involves its reactivity due to the presence of the ethynyl and ester groups. The ethynyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. These reactions are facilitated by various enzymes and catalysts, which target specific molecular pathways.
Comparison with Similar Compounds
Tert-butyl benzoate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
Ethyl 3-ethynylbenzoate: Contains an ethyl ester group instead of a tert-butyl group, which affects its steric and electronic properties.
Methyl 3-ethynylbenzoate: Similar to ethyl 3-ethynylbenzoate but with a methyl ester group.
Uniqueness: Tert-butyl 3-ethynylbenzoate is unique due to the combination of the bulky tert-butyl ester group and the reactive ethynyl group. This combination provides distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl 3-ethynylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-5-10-7-6-8-11(9-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAUMHJIKPITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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